Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) group at the 1-position and a 4-amino-2,6-difluorophenyl substituent at the 4-position. The Boc group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes .
Properties
Molecular Formula |
C16H22F2N2O2 |
|---|---|
Molecular Weight |
312.35 g/mol |
IUPAC Name |
tert-butyl 4-(4-amino-2,6-difluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-6-4-10(5-7-20)14-12(17)8-11(19)9-13(14)18/h8-10H,4-7,19H2,1-3H3 |
InChI Key |
OHYNFFGRPHOTLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2F)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-2,6-difluorophenyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-amino-2,6-difluorophenyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-2,6-difluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Tert-butyl 4-[2-(Trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
- Structure: Contains a 2-(trifluoromethyl)phenyl group instead of the 4-amino-2,6-difluorophenyl group.
- Synthesis : Prepared via sulfuryl chloride-mediated dehydration of tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate, followed by Boc deprotection using trifluoroacetic acid (TFA) .
- Key Differences: The trifluoromethyl (CF₃) group is strongly electron-withdrawing and lipophilic, enhancing metabolic stability but reducing solubility compared to the amino-fluoro combination. The dihydropyridine ring (3,6-dihydro) introduces partial unsaturation, altering conformational flexibility relative to the fully saturated piperidine scaffold.
Tert-butyl 4-(4-amino-2,6-dichlorophenyl)piperazine-1-carboxylate (351325-24-1)
- Structure: Features a piperazine ring (two nitrogen atoms) and a 4-amino-2,6-dichlorophenyl group.
- Piperazine’s additional nitrogen increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability compared to piperidine .
Heterocycle and Functional Group Modifications
Tert-butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate (1799563-79-3)
- Structure : Substitutes one fluorine atom with a hydroxymethyl (CH₂OH) group on the aromatic ring.
- Key Differences: The hydroxymethyl group introduces hydrogen-bonding capability, enhancing interactions with polar targets but increasing susceptibility to oxidative degradation.
4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
- Structure: Replaces the 4-amino-2,6-difluorophenyl group with a nitro-substituted pyridinyloxy moiety.
- Key Differences: The nitro group (NO₂) is a strong electron-withdrawing group, significantly reducing electron density on the aromatic system compared to amino-fluoro substituents.
Biological Activity
Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C15H21F2N3O2
- Molecular Weight : 313.34 g/mol
- CAS Number : 170104-82-2
This compound exhibits its biological effects primarily through interaction with various molecular targets involved in cell signaling pathways. The presence of the difluorophenyl group enhances its binding affinity to target proteins, which may include kinases and other enzymes implicated in cancer progression and other diseases.
Antitumor Activity
Research indicates that compounds similar to this compound have shown promising antitumor effects. For instance, derivatives with structural similarities have been reported to exhibit IC50 values in the nanomolar range against various cancer cell lines:
| Compound | Target Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 8.3 |
| Compound B | HL60 (Leukemia) | 1.3 |
| Compound C | KMS-12 BM (Multiple Myeloma) | 640 |
These findings suggest that the compound could potentially inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
Neuroprotective Effects
In addition to its antitumor properties, there is emerging evidence that piperidine derivatives can exhibit neuroprotective effects. Studies on structurally related compounds suggest that they may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
-
Case Study on Anticancer Properties :
- In a study evaluating the efficacy of several piperidine derivatives, this compound demonstrated significant inhibition of cancer cell proliferation in vitro. The study utilized various assays to determine cell viability and apoptosis rates.
-
Neuroprotection in Animal Models :
- An animal model study investigated the neuroprotective properties of piperidine-based compounds. Results indicated that treatment with this compound resulted in reduced neuronal loss and improved behavioral outcomes in models of induced neurodegeneration.
Safety and Toxicology
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological profile and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
